molecular formula C9H4F5NO3 B12864017 2-(Difluoromethoxy)-4-(trifluoromethoxy)benzo[d]oxazole

2-(Difluoromethoxy)-4-(trifluoromethoxy)benzo[d]oxazole

Cat. No.: B12864017
M. Wt: 269.12 g/mol
InChI Key: YMRBTXRYMGTYOJ-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-4-(trifluoromethoxy)benzo[d]oxazole is a heterocyclic compound that belongs to the oxazole family. This compound is characterized by the presence of both difluoromethoxy and trifluoromethoxy groups attached to a benzo[d]oxazole core. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)-4-(trifluoromethoxy)benzo[d]oxazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminophenol derivatives with difluoromethoxy and trifluoromethoxy reagents. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced catalytic systems and automated reaction monitoring can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)-4-(trifluoromethoxy)benzo[d]oxazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.

    Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

2-(Difluoromethoxy)-4-(trifluoromethoxy)benzo[d]oxazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in catalytic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical properties.

    Industry: Utilized in the development of advanced materials and specialty chemicals

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-4-(trifluoromethoxy)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Difluoromethoxy)-4-(trifluoromethoxy)benzo[d]oxazole is unique due to the presence of both difluoromethoxy and trifluoromethoxy groups on the benzo[d]oxazole core. This combination imparts distinct chemical reactivity and physical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C9H4F5NO3

Molecular Weight

269.12 g/mol

IUPAC Name

2-(difluoromethoxy)-4-(trifluoromethoxy)-1,3-benzoxazole

InChI

InChI=1S/C9H4F5NO3/c10-7(11)17-8-15-6-4(16-8)2-1-3-5(6)18-9(12,13)14/h1-3,7H

InChI Key

YMRBTXRYMGTYOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)OC(F)(F)F)N=C(O2)OC(F)F

Origin of Product

United States

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